PMMB276

Tubulin Stabilizer Microtubule Dynamics Mechanism of Action

Researchers studying TUBB3-mediated taxane resistance in TNBC often face the limitation that generic tubulin inhibitors like paclitaxel act through a different mechanism, confounding target-specific studies. PMMB276 directly binds TUBB3 and regulates microtubule dynamics via a distinct process, serving as a precise chemical probe. - Unique Mechanism: Acts as a tubulin stabilizer through a pathway distinct from paclitaxel, enabling dissection of TUBB3-specific pathways in resistant models. - Selective Cytotoxicity: IC50 of 16.37 μM in A549 cells vs. 88.83 μM in HEK-293T cells, providing a validated window for counter-screening assays. - In Vivo Validation: Demonstrated tumor growth reduction in a TNBC mouse model, supporting its use in target engagement studies.

Molecular Formula C31H34O6S2
Molecular Weight 566.7 g/mol
Cat. No. B12381864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePMMB276
Molecular FormulaC31H34O6S2
Molecular Weight566.7 g/mol
Structural Identifiers
SMILESCC(=CCC(C1=CC(=O)C2=C(C=CC(=C2C1=O)O)O)OC(=O)CCCCC3CCSC(S3)C4=CC=CC=C4)C
InChIInChI=1S/C31H34O6S2/c1-19(2)12-15-26(22-18-25(34)28-23(32)13-14-24(33)29(28)30(22)36)37-27(35)11-7-6-10-21-16-17-38-31(39-21)20-8-4-3-5-9-20/h3-5,8-9,12-14,18,21,26,31-33H,6-7,10-11,15-17H2,1-2H3/t21-,26-,31?/m1/s1
InChIKeySMQKPOHYUFRSMV-PLHNLXLGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PMMB276: TUBB3 Inhibitor for Cancer Research


PMMB276 (CAS 2209036-28-0) is a chemically modified derivative of the natural product shikonin, specifically designed as a small-molecule inhibitor of β-tubulin isotype III (TUBB3) polymerization [1]. Identified through the screening of 300 in-house synthesized shikonin analogs, PMMB276 exhibits potent antiproliferative activity against triple-negative breast cancer (TNBC) cells by inducing apoptosis and arresting the cell cycle at the G2/M phase [1]. The compound is characterized by a molecular weight of 566.73 g/mol and a molecular formula of C31H34O6S2 .

Why Shikonin and Paclitaxel Fail as PMMB276 Substitutes


Generic substitution of PMMB276 with unmodified shikonin or alternative TUBB3 inhibitors, such as paclitaxel, is not scientifically valid due to its unique mechanism of action and target specificity. While shikonin acts as an inhibitor of IMPDH2, PMMB276's structural modification confers a direct binding affinity for the TUBB3 protein [1]. Critically, PMMB276 regulates microtubule dynamics through a process distinct from that of the classic microtubule stabilizer paclitaxel, acting as a tubulin stabilizer via a different mechanism [1]. This specific interaction profile, coupled with its selective induction of TUBB3-dependent apoptosis, cannot be replicated by broader-spectrum tubulin-targeting agents, making PMMB276 the requisite compound for studies focused on TUBB3-mediated pathways in cancer models.

PMMB276 TUBB3 Inhibition: Key Evidence


Tubulin Stabilization Distinct from Paclitaxel

PMMB276 regulates microtubule dynamics and can act as a tubulin stabilizer through a process that is qualitatively different from that of the classic microtubule-targeting agent paclitaxel [1]. While both compounds are described as tubulin stabilizers, the underlying mechanism by which PMMB276 achieves this effect is distinct, representing a novel mode of interaction with the microtubule network.

Tubulin Stabilizer Microtubule Dynamics Mechanism of Action

Differential Cytotoxicity in Cancer vs. Non-Cancer Cells

In vitro cytotoxicity assays reveal a significant differential in PMMB276's antiproliferative activity between cancer and non-cancer cell lines. The compound exhibits a markedly lower IC50 in the human non-small cell lung cancer cell line A549 (16.37 μM) compared to the human embryonic kidney cell line HEK-293T (88.83 μM) after 24 hours of treatment, as measured by the MTT assay . This approximately 5.4-fold difference in potency suggests a level of cellular selectivity.

Antiproliferative Activity Cancer Selectivity TUBB3

Tumor Growth Inhibition in TNBC Xenograft Model

The therapeutic potential of PMMB276 is validated in a preclinical in vivo model. Treatment with PMMB276 significantly reduced the growth of breast cancer in an experimental mouse model of triple-negative breast cancer (TNBC), providing direct evidence of its anti-tumor activity in a living system [1]. This in vivo efficacy data moves beyond simple in vitro cytotoxicity and demonstrates the compound's ability to engage its target and produce a therapeutic effect within the complex physiological context of a tumor-bearing animal.

In Vivo Efficacy TNBC Xenograft Tumor Growth Inhibition

PMMB276 Applications in Cancer Research


Investigating TUBB3-Dependent Taxane Resistance

PMMB276 is ideally suited for research aimed at understanding and overcoming taxane resistance in cancers such as TNBC. Since PMMB276 acts as a tubulin stabilizer through a different process than paclitaxel [1], it serves as a powerful tool to dissect TUBB3-specific pathways that remain active or are altered in paclitaxel-resistant cell lines and tumor models. This allows for the identification of novel therapeutic vulnerabilities that are not addressable by conventional taxanes.

TUBB3 Target Validation in TNBC and Solid Tumors

Given its demonstrated in vivo efficacy in reducing tumor growth in a TNBC mouse model [1], PMMB276 is the chemical probe of choice for researchers seeking to validate the role of TUBB3 in the progression of various solid tumors. Its application in genetic and pharmacological studies can help delineate the specific contribution of TUBB3 to tumor proliferation, metastasis, and chemoresistance, thereby strengthening the case for TUBB3 as a viable clinical target.

Cell-Based Assays for TUBB3 Modulator Screening

The differential antiproliferative activity of PMMB276, with an IC50 of 16.37 μM in A549 lung cancer cells compared to 88.83 μM in HEK-293T cells [1], provides a valuable selectivity window for establishing robust cell-based assays. Researchers can use PMMB276 as a positive control in high-throughput screening campaigns designed to identify new small molecules that phenocopy its TUBB3-dependent cytotoxicity, while counter-screening against HEK-293T cells can help filter out non-specific cytotoxic compounds, increasing the efficiency and specificity of drug discovery efforts.

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